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Compound of Interest |

Compound Name: 4-Chloro-2-formylbenzonitrile
CAS No.: 77532-89-9
Cat. No.: B1632400
- 7

Chemical Identity & Structural Context

e |IUPAC Name: 4-Chloro-2-formylbenzonitrile[1]

» Alternative Name: 2-Cyano-5-chlorobenzaldehyde[1]
e CAS Number: 77532-89-9[1]

e Molecular Formula: CsHaCINO[1]

e Molecular Weight: 165.58 g/mol [1]

o Structural Logic: The molecule features a benzene ring substituted with a nitrile group (C1), a
formyl group (C2), and a chlorine atom (C4).[1] This 1,2,4-substitution pattern creates a
distinct spin system essential for identification.[1]

Experimental Protocol (Standardized)
To reproduce the spectral data described below, follow this standardized acquisition protocol:
» Solvent: DMSO-ds (Dimethyl sulfoxide-d6) is preferred for solubility and to prevent hydration

of the aldehyde.[1] CDCls is a valid alternative but may show slight chemical shift variations
(-0.1t0 -0.2 ppm).[1]
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Concentration: 10-15 mg in 0.6 mL solvent.

Instrument: 400 MHz (or higher) NMR Spectrometer.

Temperature: 298 K (25°C).[1]

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO: 2.50 ppm
/ 39.5 ppm).[1]

'H NMR Spectral Analysis

The proton NMR spectrum is characterized by a distinct aldehyde singlet and a three-spin
aromatic system (ABX pattern).[1]

Predicted *H NMR Data (400 MHz, DMSO-ds):
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ortho (H-6)
and meta
(H-3)
coupling.[1]

Mechanistic Interpretation:

e H-3 (& 8.12): This proton resides between the formyl and chloro groups.[1] The strong
electron-withdrawing nature of the ortho-formyl group (+0.56 ppm effect) combined with the
ortho-chloro effect pushes this signal significantly downfield.[1] It appears as a doublet (or
broad singlet) due to small meta-coupling (J ~2 Hz) with H-5.[1]

e H-6 (& 7.95): Located ortho to the nitrile group (+0.36 ppm effect).[1] It shows a large ortho-
coupling (J ~8.4 Hz) to H-5.[1]

e H-5 (& 7.82): This proton is chemically distinct, coupling to both H-6 (ortho) and H-3 (meta),
resulting in a clear dd pattern.[1]

13C NMR Spectral Analysis

The carbon spectrum confirms the presence of two carbonyl-like carbons (aldehyde and nitrile)
and six aromatic carbons.[1]

Predicted 3C NMR Data (100 MHz, DMSO-ds):
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Structural Validation & Isomer Differentiation

A common error is confusing the target with its isomer, 5-chloro-2-formylbenzonitrile (CAS
77532-88-8).[1] Use the table below to distinguish them.
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4-Chloro-2-formylbenzonitrile  5-Chloro-2-formylbenzonitrile

Feature
(Target) (Isomer)
Structure Cl is para to Nitrile (CN).[1] Cl is meta to Nitrile (CN).[1]
) Small doublet (J~2Hz) or Large doublet (J~8Hz) (H-3/H-
H-3 Coupling ) )
Singlet.[1] 4 coupling).[1]
) Small doublet (J~2Hz) (H-6 is
H-6 Coupling Large doublet (J~8Hz).[1] )
isolated).[1]
) H-3 is most deshielded (~8.12 H-6 is most deshielded (~8.0
Key Shift

ppm).[1] ppm).[1]

Note: In the 5-chloro isomer, the proton ortho to the aldehyde (H-3) has an ortho-neighbor (H-
4), creating a large splitting (J~8Hz).[1] In the target 4-chloro isomer, the proton ortho to the
aldehyde (H-3) has no ortho-neighbor (blocked by Cl at C4), resulting in a singlet/meta-doublet.
[1] This is the definitive QC check.

Visualization: Analysis Workflow
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Sample: 4-Chloro-2-formylbenzonitrile

Dissolve in DMSO-d6
(Prevents hydration)

'

Acquire 1H & 13C Spectra
(400 MHz+)

l

Check 6 10.15 ppm
(Aldehyde Singlet)

l

Analyze Aromatic Region
(7.8 - 8.2 ppm)

Is H-3 a Singlet/Small Doublet?

Yes (J ~ 2Hz)

CONFIRMED: REJECT:
4-Chloro-2-formylbenzonitrile Likely 5-Chloro Isomer

Click to download full resolution via product page

Caption: Logical workflow for confirming structural identity via *H NMR coupling patterns.

References

* Di Mola, A,, et al. (2016).[1][2][3][4] "Reaction of benzal bromides in water/dioxane system
for easy access to benzaldehydes and 2-formylbenzonitriles."[1][3][4][5][6] ARKIVOC,
2016(iv), 10-21.[1][2][4] Link

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1632400?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-hydroxybenzonitrile
https://www.arkat-usa.org/get-file/56443/
https://www.arkat-usa.org/browse-arkivoc/browse-arkivoc/2016/4/
https://www.researchgate.net/publication/303366805_Reaction_of_benzal_bromides_in_waterdioxane_system_for_easy_access_to_benzaldehydes_and_2-formylbenzonitriles_2-cyanobenzaldehydes
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-hydroxybenzonitrile
https://www.arkat-usa.org/browse-arkivoc/browse-arkivoc/2016/4/
https://www.researchgate.net/publication/303366805_Reaction_of_benzal_bromides_in_waterdioxane_system_for_easy_access_to_benzaldehydes_and_2-formylbenzonitriles_2-cyanobenzaldehydes
https://www.arkat-usa.org/browse-arkivoc/browse-arkivoc/2016/authors-index/
https://quod.lib.umich.edu/a/ark/5550190.0017.4*?rgn=full+text
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-hydroxybenzonitrile
https://www.arkat-usa.org/get-file/56443/
https://www.researchgate.net/publication/303366805_Reaction_of_benzal_bromides_in_waterdioxane_system_for_easy_access_to_benzaldehydes_and_2-formylbenzonitriles_2-cyanobenzaldehydes
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.arkat-usa.org%2Fget-file%2F55501
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Provides comparative spectral data for the 5-chloro structural analogue (Compound 1c).

e PubChem. (n.d.).[1] "4-Chloro-2-formylbenzonitrile (Compound).” National Center for
Biotechnology Information.[1] Link[1]

¢ ChemicalBook. (n.d.).[1] "4-Chloro-2-formylbenzonitrile Product Description.” Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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